Product packaging for Vezf1-IN-T4(Cat. No.:)

Vezf1-IN-T4

Cat. No.: B1193781
M. Wt: 435.83
InChI Key: XOOUGZYQEAKKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vezf1-IN-T4 is a novel small molecule inhibitor identified through computational modeling and virtual screening of the NCI Diversity Compound Library for its ability to specifically inhibit the binding of the Vascular Endothelial Zinc Finger 1 (Vezf1) transcription factor to its cognate DNA binding site . This compound has an observed IC50 of 20 µM in electrophoretic mobility shift assays (EMSAs) . In cellular models, this compound demonstrates significant functional efficacy by strongly inhibiting tube formation—a key in vitro assay for angiogenesis—in MSS31 murine endothelial cells . Importantly, at concentrations equal to or below its IC50, the compound does not affect endothelial cell viability, indicating that its anti-angiogenic effect is not due to general cytotoxicity . Vezf1 is a crucial regulator of vascular development, and its inhibition presents a potential therapeutic strategy for conditions driven by excessive angiogenesis, such as cancer . By targeting the Vezf1 pathway, this compound offers researchers a valuable tool to dissect the mechanisms of angiogenesis and explore alternative anti-angiogenic targets beyond the well-characterized VEGF pathway . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C19H14ClNO7S

Molecular Weight

435.83

IUPAC Name

6-(3-Chloro-4-methyl-5-sulfobenzamido)-2-hydroxy-1-naphthoic acid

InChI

InChI=1S/C19H14ClNO7S/c1-9-14(20)7-11(8-16(9)29(26,27)28)18(23)21-12-3-4-13-10(6-12)2-5-15(22)17(13)19(24)25/h2-8,22H,1H3,(H,21,23)(H,24,25)(H,26,27,28)

InChI Key

XOOUGZYQEAKKMZ-UHFFFAOYSA-N

SMILES

O=C(O)C1=C2C=CC(NC(C3=CC(S(=O)(O)=O)=C(C)C(Cl)=C3)=O)=CC2=CC=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vezf1 IN-T4;  Vezf1 IN T4;  Vezf1-IN-T4

Origin of Product

United States

Discovery and Initial Characterization of Vezf1 in T4 As a Small Molecule Inhibitor

Methodologies for Compound Identification

The identification of Vezf1-IN-T4 involved a multi-faceted approach leveraging advanced computational and screening techniques.

Computational Modeling and Structure-Based Design of Vezf1

The initial phase of compound identification involved the construction of a computational model for Vezf1. This model was developed to compare favorably with experimentally determined structures of other zinc fingers, specifically utilizing the high-resolution DNA-bound structure of Zinc Finger 268 (Zif268) and 1AAY as a reference due to the high sequence similarity between the zinc fingers of Vezf1 and Zif268. mdpi.com The structure was further refined using Monte Carlo searching. This computational modeling facilitated the identification of a potential small molecule binding site on Vezf1, which is typically occupied by DNA in the X-ray structure used for model construction. This site was then utilized for the rational design of novel small molecule inhibitors aimed at preventing Vezf1-DNA interaction. mdpi.comresearchgate.net

Virtual Screening Approaches, e.g., NCI Diversity Compound Library

Following computational modeling, virtual screening was employed to identify potential inhibitors. Major virtual screening programs were utilized to search for compounds obtainable from the NCI Diversity Compound Library. mdpi.comnih.gov This process led to the shortlisting of 12 compounds that demonstrated the potential to interfere with Vezf1's DNA binding. These shortlisted compounds were then subjected to experimental validation. mdpi.comresearchgate.net

Identification of this compound (T4) from Screened Compounds

From the 12 compounds shortlisted through virtual screening, this compound (T4) was identified as the most potent inhibitor of Vezf1-DNA binding. mdpi.comresearchgate.netnih.gov Electrophoretic gel mobility shift assays (EMSAs) were used to test the ability of these compounds to interfere with Vezf1's DNA binding. T4 demonstrated an inhibitory concentration 50% (IC50) of 20 µM, effectively blocking DNA binding by Vezf1 at this concentration. mdpi.comresearchgate.net

Further characterization of T4 involved testing its effects on murine endothelial cells (MSS31). At concentrations at or below its IC50, T4 did not significantly affect cell viability. mdpi.comresearchgate.net Crucially, T4 strongly inhibited the formation of tube-like networks by MSS31 cells in tube formation assays, indicating its ability to block angiogenesis at non-toxic concentrations. mdpi.comresearchgate.net

Comparative Analysis with Other Candidate Inhibitors (e.g., T5, T6, NSC1012)

A comparative analysis was performed to evaluate the potency of T4 against other candidate inhibitors, specifically T6 and NSC1012. The results from DNA binding assays showed a clear difference in their inhibitory concentrations: mdpi.comnih.gov

CompoundIC50 (µM) for Vezf1-DNA Binding Inhibition
This compound (T4)20
T6100
NSC1012500

This data highlights this compound as the most potent among these three small molecule inhibitors in blocking Vezf1-DNA binding. mdpi.com

In terms of cellular activity and toxicity, additional studies using MSS31 endothelial cells were conducted. While T4 was tolerated by cells at concentrations around its IC50, other compounds like T6 and T5 (another candidate inhibitor) showed deleterious effects at much lower concentrations. For instance, T5 at 100 µM was lethal for MSS31 cells after 24 hours, whereas T4 at 20 µM did not affect cell viability. mdpi.comnih.gov Furthermore, in tube formation assays, T4 specifically inhibited network formation by MSS31 cells, while T5-treated cells showed tube lengths similar to untreated cells, despite T5's higher toxicity. mdpi.com These findings underscore this compound's favorable profile as a potent and less toxic inhibitor of Vezf1 activity in endothelial cells. mdpi.com

Molecular Mechanism of Action of Vezf1 in T4

Direct Inhibition of Vezf1-DNA Binding

Vezf1-IN-T4 has been characterized as a small molecule capable of directly blocking the interaction between Vezf1 and its cognate DNA binding sites. Research has demonstrated that this compound effectively inhibits Vezf1-DNA binding at low micromolar concentrations. nih.gov This inhibitory capacity was identified through a rigorous process involving structure-based design and virtual screening of compound libraries. nih.govresearchgate.net The efficacy of this compound in disrupting Vezf1-DNA interaction has been quantitatively assessed using electrophoretic gel mobility shift assays (EMSA). nih.govresearchgate.net

Table 1: Inhibitory Potency of this compound on Vezf1-DNA Binding

CompoundIC50 (µM)Assay MethodReference
This compound (T4)20Electrophoretic Gel Mobility Shift Assay (EMSA) nih.govresearchgate.net

The inhibitory action of this compound exhibits a notable specificity towards the Vezf1 transcription factor and its associated biological processes. Studies using murine endothelial cells (MSS31) have shown that this compound specifically inhibits tube formation, a key indicator of angiogenesis, without compromising cell viability at concentrations at or below its IC50. nih.govresearchgate.net This indicates a targeted disruption of Vezf1's functional role in endothelial cells rather than a general cytotoxic effect. Vezf1 itself is a Krüppel-like zinc finger protein and a critical transcription factor involved in vascular development and the regulation of angiogenesis. nih.govnih.gov

A primary consequence of this compound's inhibition of Vezf1-DNA binding is the significant disruption of Vezf1's pro-angiogenic transcriptional activity. Vezf1 plays a crucial role in the differentiation of endothelial cells and the process of angiogenesis. nih.gov It has been proposed to act as a transcriptional activator for various pro-angiogenic genes, including endothelin 1, stathmin/OP18, and metallothionein (B12644479) 1 (MT1). nih.gov By preventing Vezf1 from binding to its DNA targets, this compound effectively inhibits the formation of tube-like structures by MSS31 endothelial cells in in vitro angiogenesis assays, thereby demonstrating its anti-angiogenic potential. nih.govresearchgate.net

Specificity of Interaction with Vezf1 Transcription Factor

Binding Site Analysis and Molecular Interactions

Computational modeling and structural analysis have provided detailed insights into how this compound interacts with the Vezf1 protein.

Molecular docking studies reveal that this compound fits precisely into a binding site within the Vezf1 protein, specifically nestled between two of its zinc fingers. nih.govresearchgate.netpreprints.org A critical amino acid residue identified as central to this interaction is Phenylalanine 123 (PHE123). The phenyl ring of this compound engages in significant interactions with the phenyl ring of PHE123 within the Vezf1 binding pocket. nih.govresearchgate.netpreprints.org

The molecular interactions stabilizing the this compound/Vezf1 complex are multifaceted, primarily involving hydrogen bonds and stacking interactions. Hydrogen bonds are electrostatic in nature and contribute to the specific recognition and binding between the compound and the protein. nih.govresearchgate.netbuffalo.edu Stacking interactions, particularly between the aromatic rings of this compound and the PHE123 residue of Vezf1, are crucial. These stacking interactions are stabilized by London dispersion forces and the hydrophobic effect, and they are characteristic of interactions involving aromatic moieties. nih.govresearchgate.netbuffalo.edu

Table 2: Key Molecular Interactions Between this compound and Vezf1

Interaction TypeDescriptionKey Residue InvolvedReference
Hydrogen BondsElectrostatic interactionsNot specified, but generally involved in protein-ligand binding nih.govresearchgate.netbuffalo.edu
Stacking InteractionsBetween aromatic rings, stabilized by London dispersion forces and hydrophobic effectPhenylalanine 123 (PHE123) nih.govresearchgate.netpreprints.orgbuffalo.edu

Identification of Key Amino Acid Residues for Interaction (e.g., PHE123)

Impact on Vezf1's Chromatin Modifying Functions

Beyond its direct DNA binding, Vezf1 is also implicated in broader chromatin-modifying functions, and this compound's inhibitory action may indirectly influence these roles. Vezf1 binding sites have been observed to overlap with RNA polymerase II pausing sites across the genome, suggesting a role in transcriptional elongation regulation. nih.govnih.gov Furthermore, Vezf1 is known to interact with various chromatin modifying proteins. nih.govnih.gov

Prior research has established Vezf1 as a key component of insulator function, particularly within the chicken β-globin insulator, where it is essential for barrier activity. nih.gov Importantly, Vezf1 plays a role in mediating DNA demethylation and protecting gene promoters from DNA methylation. gla.ac.ukplos.orgresearchgate.netkcl.ac.uk The absence or loss of Vezf1 has been linked to a widespread reduction in genomic DNA methylation and a concomitant decrease in the expression of DNA methyltransferase 3b (Dnmt3b), a crucial enzyme for de novo DNA methylation. nih.govresearchgate.net Given that this compound directly inhibits Vezf1's DNA binding, it is plausible that this compound could indirectly impact Vezf1's influence on chromatin structure and DNA methylation patterns, although direct studies on this compound's effect on these specific chromatin modifying functions would be required for confirmation. Vezf1's G-rich binding sites are frequently found at CpG island promoters, positioning it as a potential factor in protecting these regions from DNA methylation. plos.org

Influence on DNA Methylation Status

This compound, as an inhibitor of VEZF1, is expected to influence DNA methylation patterns by disrupting VEZF1's established role in maintaining genomic methylation. Research indicates that the absence or functional impairment of VEZF1 leads to a substantial loss of DNA methylation across the genome, affecting various sites including repetitive elements, imprinted loci, and numerous CpG islands mdpi.comresearchgate.netnih.gov.

A key mechanism through which VEZF1 influences DNA methylation is its impact on the expression of DNA methyltransferase 3B (Dnmt3b). Studies have shown that a major loss of DNA methylation observed in Vezf1-deficient mouse embryonic stem cells is concomitant with a reduction in the expression of Dnmt3b, a crucial de novo DNA methyltransferase mdpi.comresearchgate.netnih.gov. Furthermore, VEZF1 binding sites have been demonstrated to actively protect associated gene promoters from de novo DNA methylation and can even mediate the demethylation of pre-methylated CpG island promoters plos.orggla.ac.ukplos.org. This protective function of VEZF1 suggests that its inhibition by this compound could lead to increased susceptibility of these regions to methylation or a failure to maintain their unmethylated state.

The influence of VEZF1 on Dnmt3b expression is further elaborated by its role in alternative splicing. VEZF1 has been reported to affect the alternative splicing of Dnmt3b mRNA by inducing pausing of elongating serine 2-phosphorylated RNA polymerase II (Pol II-Ser2ph). This pausing event at a specific intronic DNA sequence element within the Dnmt3b gene promotes the expression of the catalytically active Dnmt3b1 isoform. Consequently, in the absence of functional VEZF1, the accumulation of Pol II-Ser2ph at this site does not occur, leading to decreased levels of the active Dnmt3b1 isoform and a subsequent global loss of DNA methylation gla.ac.uk. Therefore, this compound's inhibition of VEZF1's DNA binding would likely disrupt this regulatory pathway, contributing to alterations in DNA methylation profiles.

Relationship with RNA Polymerase II Pausing Sites

The molecular action of this compound also extends to its indirect influence on RNA Polymerase II (RNAP II) pausing sites, given VEZF1's direct association with these genomic elements. Extensive research has revealed that VEZF1 binding sites overlap significantly with RNAP II pausing sites across the genome mdpi.comresearchgate.netresearchgate.net. VEZF1 is known to interact with chromatin modifying proteins and plays a role in modulating the elongation function of RNA polymerase, which impacts both gene transcription and splicing mdpi.comresearchgate.netgla.ac.uk.

The ability of VEZF1 to induce pausing of elongating Pol II-Ser2ph is a critical aspect of its regulatory function, particularly in influencing alternative splicing events gla.ac.uk. By inhibiting VEZF1's DNA binding, this compound would disrupt this interaction, potentially leading to altered RNAP II pausing dynamics at VEZF1-bound genomic regions. This disruption could, in turn, affect the efficiency of transcriptional elongation and the selection of alternative exons during mRNA processing, thereby influencing the repertoire of protein isoforms expressed within the cell gla.ac.uk.

The direct interaction of this compound with VEZF1 involves specific binding within the VEZF1 protein's binding site. Computational modeling and experimental data show that this compound (referred to as compound T4) fits between two zinc fingers of VEZF1, forming hydrogen bonds and stacking interactions, which prevents VEZF1 from binding to its DNA targets researchgate.net. This direct inhibition of VEZF1's DNA-binding capacity is the foundational mechanism through which this compound influences the complex interplay between VEZF1, DNA methylation, and RNA Polymerase II pausing.

Data Table

The following table summarizes key characteristics and research findings related to this compound:

CharacteristicValue/Description
Compound Name Vezf1 inhibitor T4 (this compound)
PubChem CID 146526664
Molecular Target Vascular Endothelial Zinc Finger 1 (VEZF1)
Mechanism of Inhibition Interferes with VEZF1's binding to its cognate DNA recognition site
IC50 (Vezf1-DNA binding) 20 μM
Cellular Effect (MSS31 Endothelial Cells) Inhibits network formation in tube formation assays at concentrations ≤ IC50, without affecting cell viability

Cellular and Preclinical Biological Effects of Vezf1 in T4

Effects on Endothelial Cell Biology In Vitro

In vitro studies using murine endothelial cells have been instrumental in elucidating the anti-angiogenic properties of Vezf1-IN-T4. researchgate.netnih.gov These investigations have primarily focused on its impact on the formation of vascular networks and its effects on cell viability.

Inhibition of Angiogenic Processes in Murine Endothelial Cells (e.g., MSS31)

This compound has demonstrated a significant ability to inhibit processes fundamental to angiogenesis, the formation of new blood vessels. researchgate.netnih.gov

A key assay in studying angiogenesis is the tube formation assay, which models the ability of endothelial cells to form capillary-like structures. thermofisher.com When murine endothelial cells (MSS31) were treated with this compound, a clear prevention of tube formation was observed. nih.gov In these experiments, MSS31 cells were plated on Matrigel™, a basement membrane matrix, which typically induces the cells to arrange into distinct tube-like structures. nih.govnih.gov Treatment with 20 µM of this compound, a concentration equivalent to its IC50, resulted in a complete lack of tube formation. nih.gov

The suppression of tube formation directly translates to the modulation of endothelial network formation. nih.gov Untreated MSS31 cells, or those treated with a control compound (T5), successfully formed interconnected vascular networks. nih.gov In stark contrast, the cells treated with this compound failed to organize into these networks, highlighting the compound's potent inhibitory effect on this aspect of angiogenesis. nih.gov

Suppression of Tube Formation

Assessment of Cellular Viability and Tolerability in In Vitro Models

A critical aspect of a potential therapeutic inhibitor is its effect on cell viability. Studies have shown that this compound inhibits angiogenesis at non-toxic concentrations. nih.gov When MSS31 endothelial cells were treated with this compound at concentrations up to its IC50 of 20 μM, there was no significant impact on cell viability. researchgate.netnih.gov This indicates that the observed inhibition of tube and network formation is a specific effect on angiogenic processes and not a result of general cellular toxicity. nih.gov

Influence on Embryonic Stem Cell Differentiation in Murine Models

The transcription factor Vezf1 plays a crucial role in the differentiation of embryonic stem cells (ESCs), particularly towards mesodermal lineages which give rise to cardiovascular tissues. purdue.edu

Impact on Vascular Structure Formation in Embryoid Bodies

The transcription factor Vezf1 is essential for the normal development of the vascular system. nih.govnih.gov Studies utilizing an in vitro embryoid body (EB) differentiation model, which mimics early embryonic development, have demonstrated the critical role of Vezf1 in vasculogenesis and angiogenesis. nih.gov

In experiments using embryonic stem (ES) cells with a targeted null mutation for Vezf1 (Vezf1-/-), the resulting embryoid bodies exhibited severe defects in vascular organization. nih.govnih.gov Specifically, these EBs failed to form the well-organized and complex vascular networks characteristic of normal development. nih.govnih.gov Furthermore, they displayed significant defects in vascular sprouting, a key process in angiogenesis. nih.govnih.gov Embryoid bodies derived from heterozygous (Vezf1+/-) ES cells showed an intermediate phenotype, suggesting that Vezf1's function in vascular development is dose-dependent. nih.govnih.gov

These findings indicate that Vezf1 is fundamentally involved in the early differentiation and organizational processes of the vasculature. nih.gov Consequently, the inhibition of Vezf1's function by this compound is expected to impair the formation of stable vascular structures in developing embryoid bodies.

Modulation of Gene Expression Pathways

Vezf1 functions as a transcription factor that modulates gene expression through several mechanisms, including direct binding to gene promoters and insulators, and influencing epigenetic states like DNA methylation. purdue.edupnas.orgplos.orgnih.gov Its inhibition by this compound, therefore, has significant downstream consequences on key cellular signaling pathways that govern differentiation and pluripotency.

Research has identified Vezf1 as a transcriptional activator that binds to key pro-differentiation pathways, most notably the Wnt signaling pathway. purdue.edu The Wnt pathway is crucial for mesoderm induction, a necessary step for the development of cardiovascular lineages. purdue.edu

In mouse embryonic stem cells, genome-wide analysis revealed that Vezf1 binds near the promoters of numerous Wnt signaling genes following differentiation. purdue.edu The loss of Vezf1 was correlated with a decrease in the expression of these Wnt pathway genes. purdue.edu This suggests that Vezf1 is required for the proper activation of the Wnt signaling necessary for differentiation. In Vezf1-null cells, this differentiation deficit could be rescued by supplementing the culture media with WNT3A protein, which restored the expression of Wnt target genes essential for mesoderm formation. purdue.edu

Given that Vezf1 acts as an activator for this pathway, treatment with the inhibitor this compound would be expected to suppress the expression of Wnt signaling genes, thereby impeding Wnt-driven differentiation processes. purdue.edu

Table 1: Effect of Vezf1 on Wnt Signaling Pathway

Pathway Component Role of Vezf1 Predicted Effect of this compound Source
Wnt Signaling Pathway Activator Repression purdue.edu
Wnt Target Genes Binds to promoters, promotes expression Decreased Expression purdue.edu

| WNT3A | Expression is supported by Vezf1 activity | Decreased Expression | purdue.edu |

In addition to promoting differentiation pathways, Vezf1 plays a role in the repression of pluripotency. purdue.edu This function was investigated using F9 embryonic carcinoma cells, a model system known for retaining the expression of pluripotency genes even after differentiation stimuli. purdue.edu

In these F9 carcinoma cells, the ectopic and transient expression of Vezf1 led to a significant reduction in the expression of pluripotency genes. purdue.edu This finding indicates that Vezf1 is sufficient to actively repress the genetic programs that maintain a pluripotent, undifferentiated state in this cancer cell model. purdue.edu The loss of Vezf1 in differentiating embryonic stem cells has also been associated with the retention of pluripotency markers. purdue.edu

Therefore, the inhibition of Vezf1 by this compound is hypothesized to antagonize the repression of pluripotency. This would lead to the sustained expression of pluripotency-associated genes, potentially promoting the maintenance of an undifferentiated, stem-like state in carcinoma cells. purdue.edu

Table 2: Effect of Vezf1 on Pluripotency Gene Expression in F9 Carcinoma Cells

Gene Class Role of Vezf1 Predicted Effect of this compound Source

| Pluripotency Genes | Repressor | Increased/Sustained Expression | purdue.edu |

Structural Biology and Computational Insights into Vezf1 in T4 Interaction

Computational Modeling of Vezf1 Binding Sites

Vascular endothelial zinc finger 1 (Vezf1) is a critical transcription factor involved in vascular development and angiogenesis, known to bind to specific DNA sequences rich in guanine, often referred to as 'G-strings' nih.govmdpi.com. The minimal binding site for Vezf1 has been identified as a (dG)7 string, although it can also interact with bipartite poly G strings nih.govmdpi.com.

To understand how small molecules can interfere with Vezf1's DNA binding, a computational model of Vezf1 was constructed. This model aimed to identify potential binding sites for small molecule inhibitors, particularly those that could occupy regions typically bound by DNA nih.govmdpi.comresearchgate.netnih.gov. Vezf1 is characterized by six C2H2 class zinc finger motifs, which are crucial for its DNA recognition mdpi.com. The computational modeling process facilitated the identification of a novel small molecule drug capable of inhibiting Vezf1 from binding to its cognate DNA site nih.govmdpi.comresearchgate.netnih.gov. These computational efforts were instrumental in the initial design and screening of potential inhibitors nih.gov.

Ligand Docking Studies of Vezf1-IN-T4

Following the computational modeling, ligand docking studies were performed to evaluate the interaction of this compound (referred to as T4) with the Vezf1 protein. These studies utilized a structure-based design approach, coupled with virtual screening of compound libraries, such as the NCI Diversity Compound Library nih.govmdpi.comresearchgate.netnih.gov. Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand within a receptor's binding site, assessing their spatial and energetic compatibility journalijar.com.

This compound emerged as a particularly effective compound, demonstrating an inhibitory concentration 50% (IC50) of 20 µM in blocking the binding of Vezf1 to DNA nih.govmdpi.comresearchgate.netnih.gov. This finding highlighted this compound as a promising candidate for further investigation.

Table 1: Inhibitory Potency of this compound

Compound NameTargetIC50 (µM)
This compoundVezf1-DNA Binding20

Visualization of this compound Fit within the Binding Pocket

Visualization from the docking studies provides a clear understanding of how this compound accommodates itself within the Vezf1 binding pocket. The compound is shown to fit precisely between two of Vezf1's zinc fingers nih.govresearchgate.netpreprints.org. This spatial arrangement is critical for its inhibitory function, as it physically obstructs Vezf1's ability to interact with its DNA target nih.govresearchgate.netpreprints.org. Visual representations, such as those depicting the alpha carbon trace of Vezf1 with T4, illustrate the compound's position within the protein's structure. Further detailed visualizations show this compound (green carbon atoms) docked into the binding site (red carbon atoms), with the DNA (orange carbon atoms) superimposed to demonstrate the displacement or interference caused by the inhibitor nih.govresearchgate.netpreprints.org.

Analysis of Specific Atom-Level Interactions

Detailed analysis of the docking results revealed specific atom-level interactions that contribute to the binding affinity of this compound to Vezf1. Key interactions include hydrogen bonds and stacking interactions. Specifically, hydrogen bonds have been observed with His 48 of the Vezf1 protein researchgate.net. Furthermore, crucial stacking interactions occur between the phenyl ring of this compound and the phenyl ring of Phenylalanine 123 (PHE123) within the Vezf1 binding site nih.govresearchgate.netpreprints.org. These precise molecular contacts are fundamental to stabilizing the this compound/Vezf1 complex and underpin the compound's inhibitory efficacy.

Implications for Structure-Activity Relationship (SAR) Studies of Vezf1 Inhibitors

The insights gained from the computational modeling and ligand docking studies of this compound are highly significant for Structure-Activity Relationship (SAR) studies of Vezf1 inhibitors. The identification of this compound as a potent inhibitor, along with the detailed understanding of its binding mode and specific atom-level interactions (e.g., hydrogen bonds with His 48 and stacking interactions with PHE123), provides a strong foundation for rational drug design nih.govresearchgate.netnih.govpreprints.org.

This information allows researchers to:

Identify Key Pharmacophores: The specific interactions highlight the essential chemical features of this compound that are critical for binding.

Guide Chemical Modifications: Knowing which parts of the molecule interact with specific residues in the binding pocket enables targeted chemical modifications to enhance binding affinity, selectivity, or other desired pharmacological properties. For instance, modifications aimed at strengthening hydrogen bonds or optimizing stacking interactions could lead to more potent inhibitors.

Design Novel Scaffolds: The structural information derived from these studies can inspire the design of entirely new chemical scaffolds that mimic the critical interactions observed with this compound, potentially leading to novel classes of Vezf1 inhibitors.

Predict Activity of Analogs: By understanding the SAR, the activity of new this compound analogs can be predicted with greater accuracy, streamlining the drug discovery process and reducing the need for extensive experimental testing.

The successful application of structure-based design and virtual screening in identifying this compound underscores the value of these computational methods in accelerating the discovery and optimization of small molecule inhibitors for transcription factors like Vezf1 nih.govmdpi.comresearchgate.netnih.gov.

Methodological Approaches for Studying Vezf1 in T4

Biochemical Assays for Vezf1-DNA Binding Inhibition

Biochemical assays are fundamental in directly assessing the ability of Vezf1-IN-T4 to interfere with the binding of the Vezf1 protein to its DNA target.

Electrophoretic Gel Mobility Shift Assays (EMSAs)

Electrophoretic Gel Mobility Shift Assays (EMSAs) are a key technique used to study the interaction between proteins and DNA. In the context of this compound, EMSAs are employed to demonstrate the compound's ability to inhibit the binding of the Vezf1 protein to its specific DNA sequence. researchgate.netnih.gov

The process involves purifying His-tagged Vezf1 protein using affinity chromatography. researchgate.net The integrity and purity of the recombinant protein are confirmed by methods such as SDS-PAGE stained with Coomassie blue and Western blotting with an anti-His antibody. researchgate.net To determine the DNA binding constant of Vezf1, a radiolabeled DNA probe containing the Vezf1 binding site is incubated with increasing concentrations of the purified Vezf1 protein. researchgate.net The resulting protein-DNA complexes are then separated from the free DNA probe by native polyacrylamide gel electrophoresis. The slower migration of the protein-DNA complex compared to the free DNA probe results in a "shift" in the gel. researchgate.netnih.gov The intensities of the free and bound DNA bands are quantified to determine the binding constant of Vezf1. researchgate.net

To test the inhibitory effect of this compound, the Vezf1 protein is pre-incubated with varying concentrations of the compound before the addition of the radiolabeled DNA probe. nih.gov A reduction in the intensity of the shifted band corresponding to the Vezf1-DNA complex indicates that this compound is successfully inhibiting the interaction. nih.govnih.gov

Determination of Inhibitory Concentration 50 (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the IC50 value represents the concentration of the compound required to inhibit 50% of the Vezf1-DNA binding activity.

The determination of the IC50 for this compound is achieved by performing DNA binding assays, such as EMSAs, with a fixed amount of Vezf1 protein and DNA, and a range of this compound concentrations. nih.gov By analyzing the dose-response curve, where the percentage of Vezf1-DNA binding inhibition is plotted against the logarithm of the inhibitor concentration, the IC50 value can be calculated. Research has identified the IC50 of this compound to be 20 μM. researchgate.netnih.govnih.gov This value is crucial for comparing its efficacy against other potential inhibitors and for guiding the concentrations used in subsequent cellular assays. nih.gov

Cellular Assays for Functional Assessment

Cellular assays are essential for evaluating the biological effects of this compound within a cellular context, providing insights into its functional consequences on processes like angiogenesis and cell viability.

Endothelial Cell Tube Formation Assays

Endothelial cell tube formation assays are an in-vitro method to assess the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the process of angiogenesis. These assays are critical for evaluating the anti-angiogenic potential of compounds like this compound. researchgate.netnih.gov

In these assays, murine endothelial cells, such as MSS31 cells, are cultured on a basement membrane matrix, like Matrigel™, which is rich in extracellular matrix proteins. nih.gov In the presence of growth factors like VEGF-A, these cells will typically form an interconnected network of tubes within hours. nih.gov To test the effect of this compound, the compound is added to the cell culture medium. researchgate.net The extent of tube formation is then visualized using bright-field microscopy and quantified by measuring parameters like tube length. nih.gov Studies have shown that treatment with this compound significantly inhibits the formation of these tube-like structures by MSS31 cells, demonstrating its potent anti-angiogenic activity in a cellular model. researchgate.netnih.govnih.gov

Cell Viability and Proliferation Assays

It is crucial to determine whether the observed anti-angiogenic effects of this compound are due to a specific inhibition of angiogenesis or a general cytotoxic effect on the cells. Cell viability and proliferation assays are used to address this question. researchgate.netnih.gov

A variety of methods can be used to assess cell viability. One common approach is the use of metabolic assays, such as those employing tetrazolium salts (e.g., MTT, XTT, WST-1). takarabio.comsigmaaldrich.com These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. takarabio.com For example, the WST-1 assay relies on the cleavage of the tetrazolium salt to a soluble formazan (B1609692) by mitochondrial dehydrogenases in viable cells. takarabio.comsigmaaldrich.com Another method involves quantifying ATP levels, as ATP is a marker of metabolically active cells. sigmaaldrich.com

Research has demonstrated that at concentrations up to its IC50 (20 μM), this compound does not affect the viability of murine endothelial cells (MSS31). researchgate.netnih.gov This indicates that the inhibitory effect on tube formation is a specific anti-angiogenic activity and not a result of general toxicity. nih.gov

Table 1: Summary of Cellular Assay Findings for this compound

Assay TypeCell LineTreatmentObservationConclusion
Endothelial Cell Tube FormationMSS31This compoundStrong inhibition of network formation. researchgate.netnih.govThis compound has potent anti-angiogenic activity. nih.gov
Cell ViabilityMSS31This compound (at concentrations ≤ IC50)No effect on cell viability. researchgate.netnih.govThe anti-angiogenic effect is not due to cytotoxicity. nih.gov

Genomic and Transcriptomic Profiling

To understand the broader impact of Vezf1 and, by extension, its inhibition by compounds like this compound, genomic and transcriptomic profiling techniques are employed. These methods provide a genome-wide view of gene expression and protein-DNA interactions.

Functional genomics aims to describe the functions and interactions of genes and proteins on a large scale. wikipedia.org This involves analyzing dynamic cellular processes like gene transcription and regulation. wikipedia.org High-throughput sequencing methods are central to these studies. purdue.edu

For instance, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can be used to identify the specific sites on the genome where the Vezf1 protein binds. purdue.edu This information is critical for understanding the direct downstream targets of Vezf1.

Furthermore, RNA sequencing (RNA-seq) can be used to compare the gene expression profiles of cells with and without functional Vezf1. purdue.edu Studies on Vezf1 knockout embryonic stem cells have revealed widespread changes in gene expression, including the downregulation of genes involved in hemato-endothelial development and a significant loss of global DNA methylation due to reduced expression of the DNA methyltransferase Dnmt3b. purdue.eduresearchgate.net These findings highlight the critical role of Vezf1 in regulating gene expression programs essential for vascular development. researchgate.net

By inhibiting Vezf1, this compound is expected to modulate the expression of these target genes, and transcriptomic analysis of this compound-treated cells could confirm these effects and potentially uncover additional pathways affected by the compound.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Vezf1 Binding Sites

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of a specific protein, such as the transcription factor Vezf1. nih.gov Although studies specifically applying ChIP-seq after treatment with this compound are not yet published, this methodology is fundamental to understanding the inhibitor's potential impact. By mapping the baseline binding landscape of Vezf1, researchers can predict which gene regulatory networks might be affected by an inhibitor.

In practice, ChIP-seq for Vezf1 involves several key steps. First, cells are treated with a cross-linking agent like formaldehyde (B43269) to covalently link proteins to the DNA they are bound to. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to Vezf1 is used to immunoprecipitate the Vezf1-DNA complexes. plos.org After reversing the cross-links, the enriched DNA is purified and sequenced.

Findings from ChIP-seq studies on Vezf1 in various cell lines, including HeLa S3 and K562, have revealed that Vezf1 binds to tens of thousands of sites across the genome. nih.govresearchgate.net These binding sites are predominantly located in the coding regions of genes, with a high concentration near transcription start sites (TSS) and within CpG islands. nih.govnih.gov The consensus binding motif for Vezf1 often consists of G-rich sequences, such as homopolymeric dG strings or divergent GGGNGGGG motifs. gla.ac.uk A significant portion of Vezf1 binding sites also co-localize with the insulator protein CTCF, suggesting a role for Vezf1 in establishing chromatin domains and regulating long-range genomic interactions. nih.govnih.gov This detailed mapping provides a crucial foundation for future studies to investigate how this compound might alter this binding pattern, potentially displacing Vezf1 from a subset or all of its target sites.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

RNA Sequencing (RNA-seq) is the standard method for analyzing the entire transcriptome of a cell, providing a comprehensive view of gene expression levels. This technique is critical for elucidating the functional consequences of Vezf1 inhibition by this compound. By comparing the transcriptomes of cells with and without the inhibitor, researchers can identify which genes are up- or down-regulated as a result of blocking Vezf1 function.

The RNA-seq workflow begins with the isolation of total RNA from control and inhibitor-treated cell populations. This RNA is then converted to a library of cDNA fragments, which is subsequently sequenced using next-generation sequencing platforms. The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene.

Studies utilizing RNA-seq in the context of Vezf1 loss (e.g., in Vezf1 knockout embryonic stem cells) have identified significant changes in gene expression profiles. For instance, the loss of Vezf1 has been shown to cause a significant upregulation of the anti-angiogenic factor Cited2. nih.gov Other analyses have revealed that Vezf1 is necessary for the proper expression of genes within key developmental pathways, such as the Wnt signaling pathway, which is crucial for mesoderm formation. purdue.edu Furthermore, Vezf1 loss has been linked to altered splicing of the DNA methyltransferase Dnmt3b, leading to reduced global DNA methylation. researchgate.net These findings highlight the types of downstream gene expression changes that would be expected upon effective inhibition of Vezf1 by this compound and demonstrate the utility of RNA-seq in assessing the inhibitor's biological activity.

Protein Purification and Characterization Techniques

The direct biochemical assessment of an inhibitor's activity requires pure, functional protein. The study of this compound has relied on established protein purification and characterization techniques to validate its mechanism of action. researchgate.net

Recombinant Vezf1 protein for these assays is typically produced in expression systems like E. coli or cultured human cells (e.g., HEK293T). researchgate.netoup.com The protein is engineered with an affinity tag, such as a polyhistidine-tag (His-tag) or a Flag-tag, which facilitates its purification from the cellular lysate. researchgate.netoup.com The primary purification method is affinity chromatography, where the tagged protein is selectively captured on a column matrix (e.g., a Ni-NTA column for His-tagged proteins) and then eluted. researchgate.netresearchgate.net The purity and integrity of the eluted protein are confirmed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which separates proteins by size, and Western blotting, which uses an antibody to specifically detect the tagged protein. researchgate.netnih.gov

Once purified, the functional activity of the Vezf1 protein and the effect of inhibitors are characterized using DNA binding assays. The most common method employed is the Electrophoretic Mobility Shift Assay (EMSA). researchgate.netoup.com In an EMSA, the purified Vezf1 protein is incubated with a short, radiolabeled DNA probe containing its known G-rich binding sequence. researchgate.net When the protein-DNA mixture is run on a non-denaturing gel, the DNA bound to Vezf1 migrates more slowly than the free, unbound DNA, creating a "shifted" band. To test the inhibitor, increasing concentrations of this compound are added to the binding reaction. An effective inhibitor will prevent Vezf1 from binding to the DNA probe, leading to a decrease in the intensity of the shifted band. researchgate.net This method was used to determine the potency of this compound, which was found to have an IC₅₀ of 20 µM. researchgate.netoup.com

Research Findings

The following tables summarize key findings from the characterization of this compound and related compounds.

Table 1: Inhibitory Activity of Tested Compounds on Vezf1-DNA Binding This table displays the half-maximal inhibitory concentration (IC₅₀) values for several compounds tested for their ability to block the binding of the Vezf1 protein to its DNA target, as determined by Electrophoretic Mobility Shift Assays (EMSA). Lower values indicate higher potency.

CompoundNSC IDIC₅₀ (µM)Reference
T4 (this compound) 503-1-8320 researchgate.net, nih.gov
T6503-1-71100 nih.gov
NSC10121012500 nih.gov

Table 2: Effect of Vezf1 Inhibitors on Endothelial Tube Formation This table summarizes the results of an in vitro angiogenesis assay where murine endothelial cells (MSS31) were treated with different compounds. The ability of the cells to form capillary-like networks ("tubes") on Matrigel™ was evaluated as a measure of angiogenic potential.

TreatmentConcentrationEffect on Tube FormationReference
Untreated ControlN/ANormal tube formation nih.gov
T4 (this compound) 20 µMStrongly inhibited network formation researchgate.net, nih.gov
T520 µMTube length similar to untreated cells nih.gov

Future Research Directions and Research Model Applications of Vezf1 in T4

Elucidating the Broader Genomic and Epigenetic Landscape Regulated by Vezf1-IN-T4

The transcription factor Vezf1 is a multifaceted regulator of gene expression. researchgate.net It has been shown to protect its binding sites from DNA methylation, a key epigenetic silencing mark, and is considered a candidate for protecting CpG island promoters from methylation. researchgate.netplos.org Studies have revealed that Vezf1 can mediate the demethylation and protection of the APRT CpG island promoter. plos.org Furthermore, the loss of Vezf1 in mouse embryonic stem cells leads to a significant decrease in the de novo DNA methyltransferase, Dnmt3b, resulting in the loss of DNA methylation at numerous genomic sites, including repeat elements and imprinted loci. nih.gov

Given that genome-wide chromatin immunoprecipitation sequencing (ChIP-seq) has identified tens of thousands of potential Vezf1 binding sites in the human genome, the full scope of its regulatory influence is vast. researchgate.net The availability of this compound provides a powerful tool for dynamic studies of this regulation. Future research can utilize this compound to:

Perform time-course studies in various cell types to observe the immediate and downstream effects of Vezf1 inhibition on the transcriptome and epigenome.

Conduct genome-wide bisulfite sequencing in this compound-treated cells to map the specific CpG sites and genomic regions that are dynamically regulated by Vezf1 activity. cd-genomics.com

Investigate the interplay between Vezf1 and other chromatin-modifying proteins, as Vezf1 binding sites are known to overlap with RNA polymerase II pausing sites. nih.gov

By acutely inhibiting Vezf1 with this compound, researchers can bypass the potential developmental compensation that may occur in genetic knockout models, providing a clearer picture of the direct genomic and epigenetic consequences of Vezf1 activity.

Investigating Novel Downstream Targets and Signaling Pathways

Vezf1 is known to regulate a diverse array of genes and signaling pathways critical for vascular biology and development. Its known targets and interacting partners highlight its central role in these processes. For instance, Vezf1 represses the expression of the anti-angiogenic factor Cbp/p300-interacting transactivator 2 (Cited2). nih.gov Conversely, it activates pro-angiogenic genes such as endothelin-1 (B181129) (Edn1), stathmin/OP18, and metallothionein (B12644479) 1. researchgate.netfrontiersin.org It also plays a role in Wnt and RhoB signaling pathways. nih.govpurdue.edu

This compound enables a more precise dissection of these pathways and the discovery of novel downstream effectors. Research strategies could include:

Utilizing RNA-sequencing (RNA-seq) and quantitative proteomics in endothelial cells treated with this compound to identify new genes and proteins whose expression is dependent on Vezf1 activity.

Exploring the functional connection between Vezf1 and G-quadruplex (G4) DNA structures, as Vezf1 has been shown to bind to G4s, which in turn modulates the alternative polyadenylation of Vasohibin 1 (VASH1) mRNA. nih.gov

Investigating the recently identified regulatory axis where the TRIM29 protein promotes VEZF1 expression, which then activates the SETBP1/SET/PP2A pathway in ovarian cancer. researchgate.net Using this compound in this context could help clarify the functional consequences of this specific pathway.

These studies will expand our understanding of the molecular mechanisms through which Vezf1 exerts its biological effects.

Development of Advanced Preclinical Models utilizing this compound

Research on Vezf1 has utilized various preclinical models, including in vitro embryoid body differentiation systems and in vivo teratocarcinoma models derived from Vezf1-null embryonic stem cells. nih.gov Genetic models, such as Vezf1 knockout mice (Vezf1tm1Stmn), have been instrumental but are limited by embryonic lethality and the inability to study the protein's function in adult organisms or with temporal control. nih.govgenecards.org

This compound allows for the development of more sophisticated and flexible preclinical models:

Temporally Controlled Inhibition: this compound can be administered to adult animals or at specific stages of development or disease progression to study the acute effects of Vezf1 inhibition. This approach is valuable for investigating the role of Vezf1 in processes like tumor angiogenesis, where constitutive knockout is not feasible. nih.gov

Disease-Specific Models: The inhibitor can be used in established cancer models, such as ovarian cancer or hepatocellular carcinoma where Vezf1 is implicated as an oncogene, to assess the therapeutic impact of blocking Vezf1 function in vivo. researchgate.netresearchgate.net

Organoid Cultures: Three-dimensional organoid models of vascularized tissues can be treated with this compound to study its impact on complex morphogenetic processes like vessel sprouting and network formation in a more physiologically relevant context than 2D cell culture. nih.gov

A key in vitro model for studying the effects of this compound has been the tube formation assay using murine endothelial cells (MSS31). researchgate.netnih.gov In this model, this compound was shown to potently inhibit the formation of capillary-like networks without affecting cell viability at its effective concentration. nih.govnih.gov

Interactive Table: Effect of this compound on Endothelial Tube Formation

Treatment GroupConcentrationObservationOutcome
Untreated ControlN/ANormal formation of tube-like structuresUninhibited Angiogenesis
This compound20 µM (IC₅₀)Strong inhibition of network formationBlocked Angiogenesis
Compound T5 (control)75 µMTube length similar to untreated cellsNo Inhibition

Potential for this compound as a Research Tool for Target Validation Studies

A significant challenge in drug discovery is validating that a specific molecular target is responsible for a therapeutic effect. This compound serves as an ideal research tool for the validation of Vezf1 as a druggable target in various pathologies. researchgate.netnih.gov The discovery that a small molecule can directly inhibit Vezf1's DNA-binding activity and elicit a specific biological response (e.g., anti-angiogenesis) is a critical proof-of-concept. nih.gov

Future target validation studies can employ this compound to:

Systematically assess the effect of Vezf1 inhibition across a panel of cancer cell lines and in corresponding xenograft models to identify cancer types that are most sensitive to Vezf1 pathway disruption.

Explore its utility in non-cancerous diseases characterized by pathological angiogenesis, such as certain ischemic or inflammatory conditions. researchgate.net

Correlate the biological effects of this compound with the effects observed in genetic knockdown or knockout models to confirm that the observed phenotypes are indeed due to the on-target inhibition of Vezf1. purdue.edugla.ac.uk

These studies are essential for building a strong rationale for the development of clinical-grade Vezf1 inhibitors.

Exploration of Structure-Guided Design for Next-Generation Vezf1 Modulators

This compound was itself a product of a successful structure-based drug discovery campaign. researchgate.netnih.gov A computational model of the Vezf1 protein was used to virtually screen the NCI Diversity Compound Library, leading to the identification of this compound (also referred to as compound T4) as a hit compound that interferes with Vezf1-DNA binding. researchgate.netnih.gov

This initial success provides a clear blueprint for developing next-generation modulators with improved properties. The path forward includes:

High-Resolution Structural Biology: Determining the co-crystal structure of Vezf1 bound to DNA or in a complex with this compound. This would provide precise atomic-level details of the interactions, enabling more rational and efficient drug design.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand which chemical moieties are critical for its activity. This information is key to optimizing potency, selectivity, and pharmacokinetic properties. The initial study compared T4 with structurally similar but inactive compounds like T2, beginning this process. nih.gov

Fragment-Based Screening: Using biophysical techniques to screen libraries of small chemical fragments to find novel binding scaffolds that can be elaborated into potent inhibitors.

The initial discovery of this compound demonstrates the tractability of Vezf1 as a target for small molecule inhibition and lays the groundwork for developing highly optimized therapeutic candidates.

Interactive Table: Discovery and Properties of this compound

ParameterDescriptionFindingReference
Discovery MethodComputational and experimental screening processStructure-based design and virtual screening of the NCI Diversity Compound Library. researchgate.netnih.gov
Target ProteinThe transcription factor inhibited by the compoundVascular Endothelial Zinc Finger 1 (Vezf1) researchgate.netnih.gov
Mechanism of ActionHow the compound affects the target's functionInterferes with the binding of Vezf1 to its cognate DNA binding site. researchgate.netresearchgate.net
Potency (IC₅₀)Concentration for 50% inhibition of DNA binding20 µM researchgate.netnih.gov
Biological ActivityThe observed effect in a cellular assayStrongly inhibits angiogenesis (tube formation) in MSS31 endothelial cells. nih.govnih.gov

Q & A

Q. How can this compound be integrated into epigenome-editing workflows?

  • Methodological Answer: Combine with dCas9-Vezf1 fusion proteins to recruit the compound to specific genomic loci. Assess editing efficiency via ChIP-qPCR for histone modifications or DNA accessibility assays (ATAC-seq). Include controls with catalytically inactive dCas9 .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility of this compound studies?

  • Methodological Answer: Follow FAIR data principles: publish raw datasets (e.g., sequencing files) in public repositories (GEO, PRIDE). Detail compound synthesis protocols, including HPLC purity profiles and batch numbers. Adhere to ARRIVE guidelines for animal studies .

Q. How can researchers mitigate bias in interpreting this compound’s therapeutic potential?

  • Methodological Answer: Pre-register study designs on platforms like Open Science Framework. Use blinded analysis for endpoint assessments. Include neutral third-party validation for key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.